molecular formula C12H13N3O B12928978 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one CAS No. 61310-32-5

6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one

Cat. No.: B12928978
CAS No.: 61310-32-5
M. Wt: 215.25 g/mol
InChI Key: MPYZHDZCEHZQSB-UHFFFAOYSA-N
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Description

6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one is a chemical compound offered for research and development purposes. This molecule features a pyrimidin-4(1H)-one core, a privileged scaffold in medicinal chemistry due to its prevalence in nucleic acids and its wide range of biological activities . The structure is substituted at the 2-position with a pyridin-4-yl group and at the 6-position with a propyl chain. Pyrimidine derivatives are of significant interest in drug discovery, demonstrating diverse pharmacological properties including anticancer, antibacterial, and antiviral activities . Research into analogous 2,4,6-trisubstituted pyrimidines has shown that substitutions at these positions are critical for interacting with biological targets, and such compounds are frequently investigated for their antiproliferative effects on various cancer cell lines and their efficacy against bacterial strains . The presence of the pyridine ring further enhances the potential of this compound to engage in hydrogen bonding and coordinate with targets, making it a valuable building block for developing new therapeutic agents . This product is intended for use in chemical synthesis, library development, and biological screening in a laboratory setting. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61310-32-5

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-propyl-2-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O/c1-2-3-10-8-11(16)15-12(14-10)9-4-6-13-7-5-9/h4-8H,2-3H2,1H3,(H,14,15,16)

InChI Key

MPYZHDZCEHZQSB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. A common synthetic route might include:

    Starting Materials: Pyrimidine derivatives and pyridine derivatives.

    Reaction Conditions: The reaction may require a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The pyrimidine derivative is reacted with the pyridine derivative under reflux conditions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine N-oxide, while reduction could lead to a fully reduced pyrimidine ring.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one exhibit significant antitumor properties. The pyrimidine structure is often associated with the inhibition of various kinases involved in cancer progression. For instance, derivatives of pyrimidines have shown effectiveness in inhibiting protein kinase B (Akt), which is critical in cancer cell survival and proliferation .

Case Study : A study demonstrated that certain pyrimidine derivatives led to a reduction in tumor growth in xenograft models, highlighting their potential as anticancer agents.

Antimicrobial Properties

Compounds containing the pyrimidine moiety have been reported to possess antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed.

Data Table: Antimicrobial Efficacy of Pyrimidine Derivatives

Compound NamePathogen TargetedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anti-inflammatory Effects

Inflammation is a key factor in various diseases, including autoimmune disorders and chronic conditions. Research indicates that pyrimidine derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory therapies .

Case Study : In vitro studies showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in macrophages.

Pharmacological Insights

The pharmacokinetics and pharmacodynamics of this compound are crucial for its application as a therapeutic agent. Studies suggest that modifications to its structure can enhance bioavailability and selectivity for target enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or nucleic acids, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one with structurally analogous pyrimidinone derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activities Reference
This compound 6-propyl, 2-pyridin-4-yl C₁₂H₁₃N₃O 215.25 Moderate solubility due to pyridine ring; potential kinase/BET protein interactions inferred from SAR studies.
2-(Methylthio)-6-(pyridin-4-yl)pyrimidin-4(3H)-one (BP 5633) 2-methylthio, 6-pyridin-4-yl C₁₀H₉N₃OS 219.26 Increased lipophilicity (methylthio group); commercial availability suggests utility in medicinal chemistry pipelines.
4-(Pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-2(1H)-one 4-pyridin-4-yl, 6-thiophen-2-yl C₁₃H₉N₃OS 255.29 Thiophene enhances π-π interactions; demonstrated antitumor activity in preclinical models.
6-Methyl-5-propyl-4(1H)-pyrimidinone 6-methyl, 5-propyl C₈H₁₂N₂O 152.20 Positional isomer of target compound; altered ring conformation may reduce target affinity.
6-Methyl-2-(4-morpholinyl)-5-pentyl-4(1H)-pyrimidinone 6-methyl, 2-morpholinyl, 5-pentyl C₁₄H₂₃N₃O₂ 265.35 Morpholine improves solubility; pentyl chain increases lipophilicity, potentially enhancing CNS penetration.
2-Thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives 2-thioxo, pyrido-fused ring Varies Varies Sulfur substitution modulates redox properties; derivatives show antioxidant and anticancer activities.

Key Comparative Insights:

Substituent Position and Electronic Effects: The 6-propyl group in the target compound provides a balance between lipophilicity and steric bulk, contrasting with 6-methyl-5-propyl-4(1H)-pyrimidinone (positional isomer), where the propyl group at position 5 may hinder binding to planar active sites .

Biological Activity and SAR Trends :

  • N-Acetylated pyrido moieties (e.g., in ) are critical for BET protein binding, suggesting that the pyridin-4-yl group in the target compound may similarly enhance affinity for bromodomains .
  • Methylthio substituents (e.g., BP 5633) increase metabolic stability but may reduce solubility compared to alkyl chains like propyl .

Physicochemical Properties: The morpholinyl group in improves aqueous solubility, whereas the pentyl chain increases logP, highlighting trade-offs between solubility and membrane permeability .

Synthetic Accessibility: The target compound likely shares synthetic routes with analogs in and , such as condensation of chalcones with aminopyrimidinones or nucleophilic substitution reactions .

Biological Activity

6-Propyl-2-(pyridin-4-yl)pyrimidin-4(1H)-one (CAS No. 61310-32-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a pyrimidine core substituted with a propyl group and a pyridine ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C12H13N3O
  • Molecular Weight : 215.251 g/mol
  • Structure : The compound consists of a pyrimidine ring with a propyl group at position 6 and a pyridine ring at position 2.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including anticancer properties. The following sections will detail specific findings from studies that have investigated its biological effects.

Anticancer Activity

Several studies have explored the antiproliferative effects of this compound against different cancer cell lines.

Case Studies and Research Findings

  • Dual Inhibition of EGFR/VEGFR-2 :
    • A study assessed the compound's efficacy as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds similar to this compound showed significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 22 to 33 nM for the most potent derivatives .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures were found to disrupt cell cycle progression and induce apoptosis in treated cells .
  • In Vitro Studies :
    • In vitro investigations demonstrated that the compound effectively inhibited cell growth in several cancer types, including colon and breast cancers. Specific derivatives exhibited over 30% inhibition at concentrations as low as 10 µM .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications to the pyridine or pyrimidine rings can significantly influence potency and selectivity against cancer cells.

Compound StructureBiological ActivityComments
6-propyl derivativeAntiproliferativeEffective against multiple cancer cell lines
Variants with different substituentsVarying potencySubstitutions at key positions affect activity

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